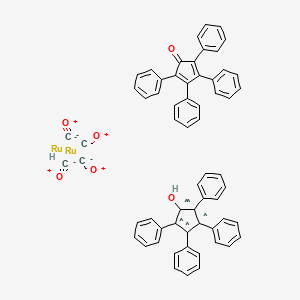
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) is a complex organometallic compound known for its catalytic properties. It is commonly referred to as Shvo’s Catalyst and is widely used in organic synthesis, particularly in hydrogenation and transfer hydrogenation reactions. The compound’s unique structure, featuring a diruthenium core, allows it to facilitate various chemical transformations efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) typically involves the reaction of tetraphenylcyclopentadienone with ruthenium carbonyl complexes. The process generally requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the reactants.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors may also be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) undergoes various types of reactions, including:
Hydrogenation: The compound is widely used for the hydrogenation of carbonyl compounds, alkenes, and imines.
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at elevated pressures and temperatures.
Oxidation: Often involves the use of oxidizing agents such as oxygen or peroxides.
Substitution: Requires nucleophiles such as amines or alcohols, often under mild conditions.
Major Products Formed
Hydrogenation: Reduced products such as alcohols, alkanes, or amines.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Substitution: Substituted organometallic complexes.
Scientific Research Applications
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and substitution.
Biology: Investigated for its potential in biocatalysis and enzyme mimetics.
Medicine: Explored for its potential in drug development and as a catalyst for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) involves the activation of hydrogen molecules and their subsequent transfer to substrates. The diruthenium core plays a crucial role in facilitating these reactions by providing a stable environment for the activation and transfer of hydrogen atoms. The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentadienyl iron(II) dicarbonyl dimer
- Bis(cyclopentadienylruthenium dicarbonyl) dimer
- Dicarbonylcyclopentadienyliodoiron(II)
Uniqueness
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) stands out due to its diruthenium core, which provides enhanced stability and reactivity compared to similar compounds. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial settings.
Properties
Molecular Formula |
C62H42O6Ru2 |
|---|---|
Molecular Weight |
1085.1 g/mol |
InChI |
InChI=1S/C29H21O.C29H20O.4CO.2Ru.H/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;;/h1-20,30H;1-20H;;;;;;; |
InChI Key |
PISMVXYUJBWZFB-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[RuH].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



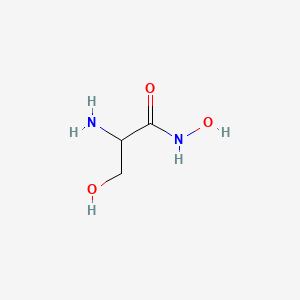



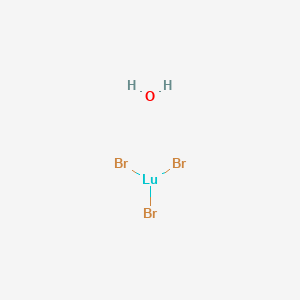



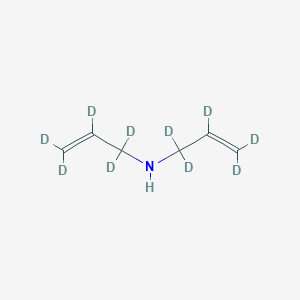
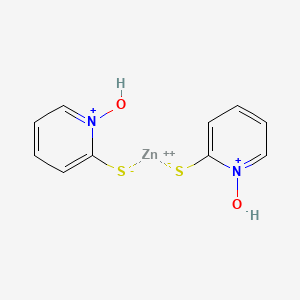


![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
